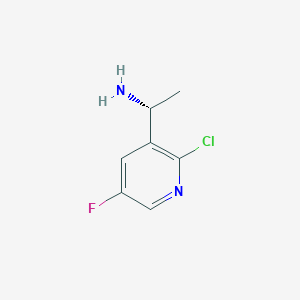

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C7H8ClFN2 |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m1/s1 |

InChI Key |

CMKFVUUBASACSH-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(N=CC(=C1)F)Cl)N |

Canonical SMILES |

CC(C1=C(N=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 2-Chloro-5-fluoropyridin-3-amine

The synthesis typically begins with 2-chloro-5-fluoropyridin-3-amine, which is prepared via reduction of 2-chloro-5-fluoro-3-nitropyridine. Two common reduction methods are reported:

These methods provide the key amine intermediate required for subsequent coupling steps.

Formation of the Chiral Ethanamine Side Chain

The chiral ethanamine moiety is introduced via asymmetric synthesis or chiral resolution techniques:

- Asymmetric Amination: Starting from 2-chloro-5-fluoropyridine derivatives, nucleophilic substitution with (R)-1-aminoethanol or related chiral amines under controlled conditions (e.g., in DMF solvent, with catalysts) leads to the formation of the chiral ethanamine substituent.

- Chiral Resolution: In some cases, racemic mixtures are synthesized first, followed by chiral chromatographic separation or crystallization to isolate the (R)-enantiomer.

Coupling Reaction

The coupling of the chiral ethanamine group to the pyridine ring is typically achieved by nucleophilic aromatic substitution or reductive amination:

- Nucleophilic Aromatic Substitution: The amino group displaces a suitable leaving group (e.g., halogen) on the pyridine ring under mild conditions.

- Reductive Amination: The pyridine aldehyde derivative reacts with (R)-1-aminoethanol or its derivatives in the presence of reducing agents to yield the desired ethanamine.

Industrial Scale Synthesis

Industrial preparation often employs continuous flow reactors and automated systems to optimize yield and purity. Key features include:

- Use of high-pressure reactors for amination steps at elevated temperatures (e.g., 180 °C for ammonia-mediated amination).

- Advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity suitable for pharmaceutical applications.

- Reaction monitoring by TLC and HPLC to ensure completion.

Purification Techniques

- Recrystallization: Commonly used to improve purity after synthesis, especially for isolating the hydrochloride salt form.

- Chromatography: Silica gel column chromatography or preparative HPLC is employed to separate enantiomers or remove impurities.

- Extraction and Washing: Organic solvent extraction (e.g., ethyl acetate) followed by washing with water and drying over anhydrous sodium sulfate is standard.

Summary Table of Key Preparation Steps

Research Findings and Optimization

- The presence of both chloro and fluoro substituents on the pyridine ring influences reactivity, requiring careful control of reaction conditions to avoid side reactions.

- The stereochemistry of the ethanamine side chain is critical; asymmetric synthesis methods have been developed to maximize enantiomeric excess.

- Recent studies emphasize the use of environmentally benign solvents and reagents to improve sustainability in synthesis.

- Continuous monitoring and process optimization in industrial settings have led to improved yields and reduced impurities.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the amine group to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, derivatives of pyridine have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

2. Neurological Disorders

The compound is being investigated for its potential role in treating neurological disorders such as depression and anxiety. It is hypothesized that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine.

Case Study:

In preclinical trials, a similar compound was shown to enhance serotonergic activity, leading to improved mood in animal models . Further studies are needed to assess the efficacy and safety of this compound in humans.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the chlorination and fluorination of pyridine derivatives. This compound can serve as a precursor for various derivatives that may exhibit enhanced biological activity.

Industrial Applications

1. Agrochemicals

The compound's structural features make it suitable for development as an agrochemical agent. Its ability to interact with biological systems can be exploited to create herbicides or pesticides that target specific plant pathways.

Case Study:

Research has indicated that similar compounds can effectively inhibit plant growth regulators, leading to potential applications in crop management .

2. Material Science

In material science, this compound can be utilized in the formulation of specialty materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related molecules:

Key Observations:

- Core Structure Differences : The pyridine derivatives (target and ) exhibit greater electron deficiency than the phenyl derivative (), affecting their reactivity in electrophilic substitutions.

- Solubility : The hydrochloride salt in improves aqueous solubility, unlike the free amines in the pyridine derivatives, which may require salt formation for pharmaceutical formulation.

Biological Activity

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral compound classified as a pyridine derivative. Its structure includes a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 171.60 g/mol. The presence of the amine functional group enhances its reactivity, making it suitable for various medicinal chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 171.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1212804-10-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine and fluorine substituents enhance its binding affinity, which can modulate various biological pathways. For example, studies indicate that this compound may inhibit certain cancer cell lines by interfering with signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| Bladder Cancer | 15 | Moderate inhibition observed |

| Prostate Cancer | 14 | Effective against hormone-sensitive lines |

| Breast Cancer | 13 | Notable potency with minimal toxicity |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Binding Affinity Studies

Binding affinity studies have revealed that this compound selectively binds to specific receptors involved in cancer progression. For instance, it has been shown to interact with the BCL6 protein, which plays a critical role in the survival of malignant B cells. This interaction can lead to the degradation of BCL6, thereby promoting apoptosis in cancer cells.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study involving mouse models, this compound was administered at varying doses to evaluate its pharmacokinetic profile and therapeutic efficacy. Results indicated that at a dose of 50 mg/kg, the compound maintained plasma concentrations above effective thresholds for over 24 hours, demonstrating promising bioavailability and sustained activity against tumor growth.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications to the pyridine ring could enhance or diminish biological activity. The introduction of different substituents on the pyridine ring was correlated with varying levels of potency against cancer cell lines, emphasizing the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.